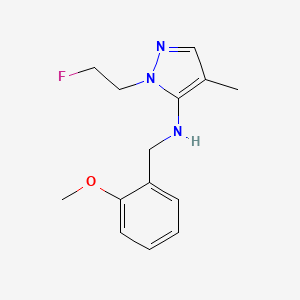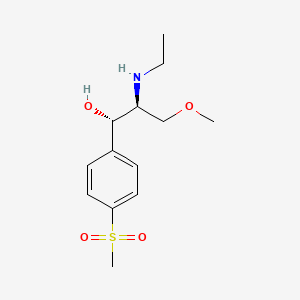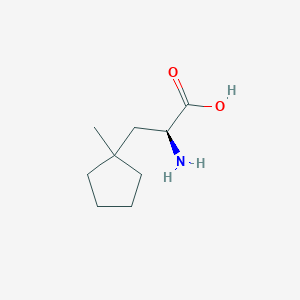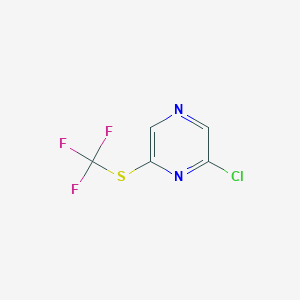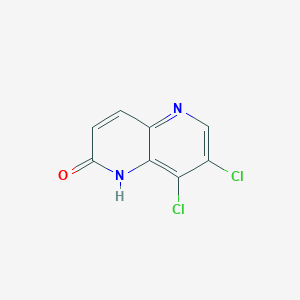
7,8-Dichloro-1,5-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-1,5-naphthyridin-2(1H)-one is a chemical compound belonging to the naphthyridine family. Naphthyridines are heterocyclic aromatic compounds that contain nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions and a ketone group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the chlorination of 1,5-naphthyridine followed by oxidation to introduce the ketone group. Specific reagents and conditions may vary, but common reagents include chlorine gas or N-chlorosuccinimide for chlorination and oxidizing agents like potassium permanganate or chromium trioxide for oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the ketone group or other parts of the molecule.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield an alcohol, while substitution of chlorine atoms could introduce various functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-1,5-naphthyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: The parent compound without chlorine substitutions.
7,8-Dibromo-1,5-naphthyridin-2(1H)-one: Similar structure with bromine atoms instead of chlorine.
7,8-Dichloroquinoline: Another heterocyclic compound with chlorine substitutions.
Uniqueness
7,8-Dichloro-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C8H4Cl2N2O |
|---|---|
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
7,8-dichloro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-3-11-5-1-2-6(13)12-8(5)7(4)10/h1-3H,(H,12,13) |
InChI-Schlüssel |
ILHCTTKHAOHMLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC2=C(C(=CN=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


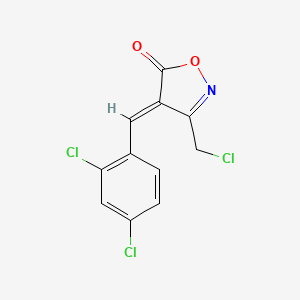

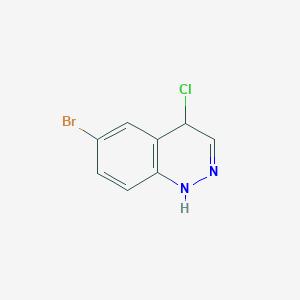

![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
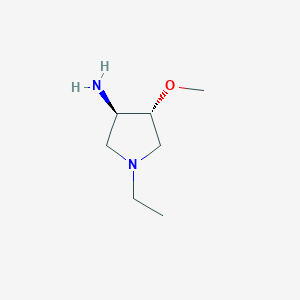
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

